3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole
Overview
Description
3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, also known as BMTA, is a heterocyclic compound that has been widely used in various scientific research applications due to its unique properties. BMTA is a highly versatile compound that has been used in synthetic organic chemistry, medicinal chemistry, and biochemistry. BMTA has been studied for its potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent. The synthesis method of BMTA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
Triazole Compounds in Medicinal Chemistry
Triazole derivatives are notable for their therapeutic potential and have been explored for their antifungal, antibacterial, and antiviral properties. For example, triazoles such as fluconazole and itraconazole are widely used as antifungal agents, indicating the relevance of triazole compounds in developing new treatments for fungal infections (Ceesay et al., 2016). The structure-activity relationship (SAR) studies of triazoles contribute significantly to understanding how modifications in their molecular structure could enhance their pharmacological profiles.
Triazole Derivatives in Agriculture
In the agricultural sector, triazole compounds are utilized as fungicides to protect crops from fungal pathogens. Their mechanism of action often involves inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The research on dietary exposure to triazole fungicides underscores their pervasive use and the importance of understanding their safety profile (Cui et al., 2021). Furthermore, studies on triazole resistance highlight the ongoing need to develop novel triazole derivatives to combat resistance in pathogens (Denning et al., 2011).
properties
IUPAC Name |
3-bromo-5-methoxy-1-(methoxymethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2/c1-10-3-9-5(11-2)7-4(6)8-9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHYMILKWASMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205403 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole | |
CAS RN |
1573547-56-4 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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